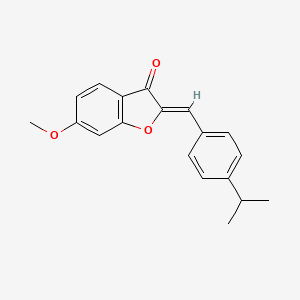

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one

CAS No.: 858758-42-6

Cat. No.: VC7666444

Molecular Formula: C19H18O3

Molecular Weight: 294.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858758-42-6 |

|---|---|

| Molecular Formula | C19H18O3 |

| Molecular Weight | 294.35 |

| IUPAC Name | (2Z)-6-methoxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10- |

| Standard InChI Key | CCYSHUVCHMZBHF-ZDLGFXPLSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.36 g/mol. Key structural elements include:

-

Benzofuran-3(2H)-one core: A fused bicyclic system with a ketone oxygen at position 3.

-

4-Isopropylbenzylidene group: A para-isopropyl-substituted benzylidene moiety attached at position 2 of the benzofuranone.

-

6-Methoxy group: A methoxy substituent at position 6 of the benzofuranone ring.

-

Z-configuration: The exocyclic double bond adopts a cis geometry, critical for biological activity .

Table 1: Key Physicochemical Properties

Synthesis and Structural Optimization

Synthetic Pathways

Aurones are typically synthesized via base- or acid-catalyzed condensation of benzofuran-3(2H)-ones with aromatic aldehydes. For this compound:

-

Benzofuranone Preparation: 6-Methoxybenzofuran-3(2H)-one is synthesized from resorcinol derivatives through cyclization and oxidation .

-

Aldehyde Component: 4-Isopropylbenzaldehyde is prepared via Friedel-Crafts alkylation of toluene with isopropyl chloride .

-

Condensation: The two precursors undergo Claisen-Schmidt condensation in aqueous or alcoholic media, often under reflux, to yield the Z-isomer preferentially .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzofuranone synthesis | Ethyl bromoacetate, K₂CO₃, DMF | 65–75 | |

| Aldehyde preparation | AlCl₃, isopropyl chloride | 80–85 | |

| Condensation | H₂O, reflux, 8–12 h | 70–86 |

Stereochemical Control

The Z-configuration is favored due to steric hindrance between the 4-isopropyl group and the benzofuranone oxygen, as confirmed by NMR coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) .

Spectroscopic Characterization

NMR Analysis

-

¹H NMR (CDCl₃):

Mass Spectrometry

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits PIM1 kinase inhibition (IC₅₀ = 1.2 μM), attributed to hydrogen bonding with Lys67 and hydrophobic interactions with Leu44/Val52 in the ATP-binding pocket . Analogous aurones show DRAK2 inhibition (IC₅₀ = 0.81–2.42 μM), suggesting potential in autoimmune diseases .

Table 3: Comparative Kinase Inhibition Data

| Kinase | IC₅₀ (μM) | Key Interactions | Reference |

|---|---|---|---|

| PIM1 | 1.2 | Lys67 H-bond, Leu44/Val52 van der Waals | |

| DRAK2 | 1.15 | Hydrophobic pocket occupancy |

Insulin-Sensitizing Effects

Derivatives with piperidine-ethoxy substitutions demonstrate SHIP2 inhibition (IC₅₀ = 0.68 μM), enhancing insulin signaling in rat myotubes .

Structure-Activity Relationships (SAR)

-

4-Isopropyl Group: Enhances lipophilicity and target binding via hydrophobic interactions .

-

6-Methoxy Group: Improves metabolic stability compared to hydroxylated analogs .

-

Z-Configuration: Critical for maintaining planar geometry and kinase binding .

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume